
(E)-3-(2-fluorophenyl)-2-methyl-N-(2-(1-methylpyrrolidin-2-yl)ethyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines This compound features a fluorophenyl group, a methyl group, and a pyrrolidinyl ethyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Alkylation: The intermediate can be alkylated using appropriate alkyl halides under basic conditions to introduce the methyl group.
Formation of the Pyrrolidinyl Ethyl Group: This step involves the synthesis of the pyrrolidinyl ethyl moiety, which can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the pyrrolidinyl ethyl group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound might be studied for its potential pharmacological properties. Compounds with similar structures have been investigated for their activity as neurotransmitter modulators, enzyme inhibitors, or receptor agonists/antagonists.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties might make it suitable for specific applications requiring precise molecular interactions.
Mechanism of Action
The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Chlorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
- (E)-3-(2-Bromophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
- (E)-3-(2-Iodophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
Uniqueness
The uniqueness of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C17H25FN2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C17H25FN2/c1-14(12-15-6-3-4-8-17(15)18)13-19-10-9-16-7-5-11-20(16)2/h3-4,6,8,12,16,19H,5,7,9-11,13H2,1-2H3/b14-12+ |
InChI Key |
FPOIECCDFNHLND-WYMLVPIESA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/CNCCC2CCCN2C |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CNCCC2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)

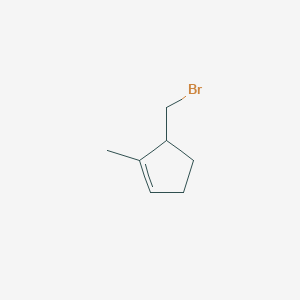
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
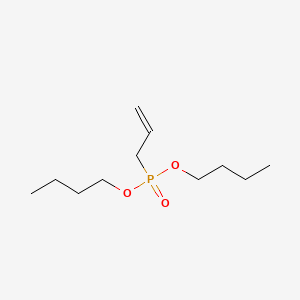
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
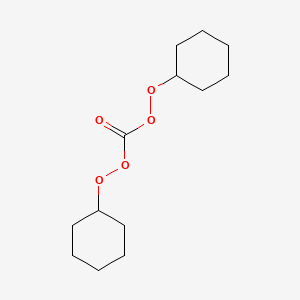

![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
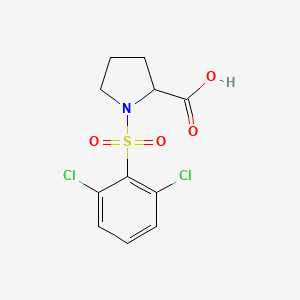
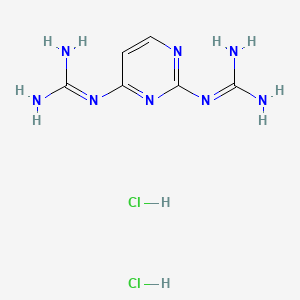
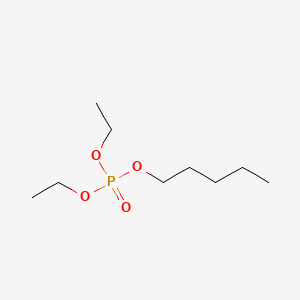
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
